An In-Depth Technical Guide to 3-Bromo-6-iodobenzene-1,2-diamine and Its Isomers: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-Bromo-6-iodobenzene-1,2-diamine and Its Isomers: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-bromo-6-iodobenzene-1,2-diamine, a halogenated aromatic diamine with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of specific data for this exact isomer, this guide will also draw upon information available for the closely related and commercially available isomer, 3-bromo-4-iodobenzene-1,2-diamine, to provide a thorough understanding of this class of compounds.
Molecular Profile and Physicochemical Properties
The fundamental characteristics of 3-bromo-6-iodobenzene-1,2-diamine are crucial for its application in research and development.
Molecular Formula and Weight
The chemical formula for 3-bromo-6-iodobenzene-1,2-diamine is C₆H₆BrIN₂. Its molecular weight is calculated to be 312.93 g/mol . This is based on the atomic weights of its constituent elements: Carbon (12.01 g/mol ), Hydrogen (1.008 g/mol ), Bromine (79.90 g/mol ), Iodine (126.90 g/mol ), and Nitrogen (14.01 g/mol ).
A commercially available isomer, 3-bromo-4-iodobenzene-1,2-diamine, is listed with the CAS Number 1820037-54-4.[1] It shares the same molecular formula and weight.
| Property | Value |
| Molecular Formula | C₆H₆BrIN₂ |
| Molecular Weight | 312.93 g/mol |
| Isomer CAS Number | 1820037-54-4 (for 3-bromo-4-iodobenzene-1,2-diamine)[1] |
Synthesis Strategies
Proposed Synthetic Pathway
The synthesis would likely proceed via a two-step process:
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Formation of the 2,1,3-Benzothiadiazole Intermediate: The synthesis would begin with the appropriate di-halogenated aniline or benzene derivative, which would be converted to the corresponding 4-bromo-7-iodo-2,1,3-benzothiadiazole.
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Reduction to the Diamine: The 2,1,3-benzothiadiazole ring system can be effectively reduced to the o-phenylenediamine. A common method for this transformation is the use of sodium borohydride in a suitable solvent like ethanol.[2] This reductive cleavage of the N-S bonds in the thiadiazole ring yields the desired diamine.
A general procedure for a similar reduction is the synthesis of 3-bromo-1,2-diaminobenzene from 4-bromo-2,1,3-benzothiadiazole.[2] In this process, the benzothiadiazole is reacted with sodium borohydride in ethanol at room temperature.[2] The reaction mixture is stirred for an extended period, after which the solvent is removed, and the product is extracted.[2]
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 3-bromo-6-iodobenzene-1,2-diamine.
Applications in Research and Drug Development
Ortho-phenylenediamines are valuable building blocks in organic synthesis, particularly for the construction of heterocyclic compounds. The presence of bromine and iodine atoms in 3-bromo-6-iodobenzene-1,2-diamine offers distinct advantages for further functionalization.
Versatile Synthetic Intermediate
The differential reactivity of the C-Br and C-I bonds in palladium-catalyzed cross-coupling reactions allows for selective and sequential introduction of various substituents. This makes compounds like 3-bromo-6-iodobenzene-1,2-diamine attractive for the synthesis of complex molecules with precisely controlled architecture.
The diamine functionality is a precursor to several important heterocyclic systems, including:
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Benzimidazoles: Condensation with aldehydes or carboxylic acids yields benzimidazoles, a scaffold present in numerous pharmacologically active compounds.
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Quinoxalines: Reaction with 1,2-dicarbonyl compounds produces quinoxalines, which are explored for their applications in materials science and as therapeutic agents.
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Phenazines: These can be synthesized through oxidative condensation reactions.
Structurally similar compounds have shown potential in various research areas. For instance, 3-bromobenzene-1,2-diamine is utilized in the preparation of bromo analogues of Benzo-1H-triazole as potential inhibitors of protein kinases.[2] Furthermore, some substituted benzene-1,2-diamines have been investigated for their antimicrobial and anticancer properties.[3]
Safety and Handling
Specific safety data for 3-bromo-6-iodobenzene-1,2-diamine is not available. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. Safety information for structurally related compounds, such as 3-bromobenzene-1,2-diamine, should be consulted as a reference.
Based on data for similar compounds, the potential hazards include:
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Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4][5]
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Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[4][5]
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Respiratory Irritation: May cause respiratory irritation.[5]
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
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Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.
Conclusion
3-Bromo-6-iodobenzene-1,2-diamine represents a potentially valuable, yet underexplored, building block for synthetic and medicinal chemists. Its combination of a reactive diamine functionality and two different halogen atoms provides a versatile platform for the construction of complex molecular architectures. While direct experimental data remains scarce, established synthetic methodologies and the known applications of related compounds suggest a promising future for this and its isomers in the development of novel materials and therapeutic agents. Further research is warranted to fully elucidate its properties and unlock its synthetic potential.
References
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PubChem. 3-Bromobenzene-1,2-diamine. [Link]
Sources
- 1. 1820037-54-4|3-Bromo-4-iodobenzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 2. 3-Bromo-1,2-diaminobenzene | 1575-36-6 [chemicalbook.com]
- 3. Buy 3-Bromo-6-methylbenzene-1,2-diamine | 344595-73-9 [smolecule.com]
- 4. 3-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 12489839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1575-36-6 Cas No. | 3-Bromobenzene-1,2-diamine | Apollo [store.apolloscientific.co.uk]
